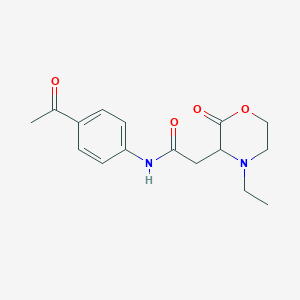

N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxomorpholine core substituted with an ethyl group at the 4-position and an acetamide-linked 4-acetylphenyl moiety. The 2-oxomorpholine scaffold contributes to its structural rigidity and hydrogen-bonding capacity, while the acetylphenyl group may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-3-18-8-9-22-16(21)14(18)10-15(20)17-13-6-4-12(5-7-13)11(2)19/h4-7,14H,3,8-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEWBTDBCXACMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide, also known by its CAS number 1025387-92-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C21H23N5O2

- Molecular Weight : 409.5 g/mol

- IUPAC Name : this compound

The compound exhibits a range of biological activities, primarily through modulation of specific biochemical pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly those involved in metabolic processes and signaling pathways.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound shows significant antimicrobial properties against various pathogens. The compound was tested against bacterial strains, demonstrating inhibitory effects comparable to established antibiotics.

-

Anticancer Properties

- Research has highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, suggesting a mechanism that may involve cell cycle arrest.

-

Tyrosinase Inhibition

- A notable area of research involves the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This property could be beneficial for skin-related conditions such as hyperpigmentation and melanoma prevention.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Tyrosinase Inhibition | Reduces melanin synthesis |

Detailed Research Findings

-

Antimicrobial Studies

- A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) similar to that of traditional antibiotics, indicating its potential as a therapeutic agent against infections.

-

Cancer Cell Line Studies

- In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types. The mechanism was linked to the activation of apoptotic pathways, specifically through increased levels of pro-apoptotic factors.

-

Tyrosinase Inhibition Mechanism

- The inhibition of tyrosinase by this compound was evaluated using enzyme kinetics assays. Results indicated a competitive inhibition pattern, suggesting that it binds to the active site of the enzyme, thereby preventing substrate access.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.341 g/mol

- IUPAC Name : N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Pharmacological Potential

This compound has been investigated for its pharmacological properties. Preliminary studies suggest it may act as an inhibitor or modulator of specific biological pathways, potentially offering therapeutic benefits in treating diseases such as cancer or neurodegenerative disorders.

Case Study : A study conducted on similar morpholine derivatives indicated their effectiveness in inhibiting certain cancer cell lines, suggesting that this compound could exhibit similar properties .

Biochemical Assays

This compound can serve as a probe in biochemical assays to study enzyme interactions or receptor binding. Its unique structure allows it to interact with various biological targets, making it a valuable tool in research.

Data Table: Potential Biological Targets

| Target Type | Interaction Type | Reference |

|---|---|---|

| Enzymes | Inhibition | |

| Receptors | Binding Studies | |

| Cellular Pathways | Modulation |

Synthesis of New Materials

This compound can be utilized as a building block for synthesizing new materials, including polymers and nanocomposites. Its functional groups can be modified to enhance material properties such as thermal stability and mechanical strength.

Case Study : Research on related compounds has shown successful integration into polymer matrices, improving their mechanical properties while maintaining flexibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide, we compare it with structurally and functionally related acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Comparisons

Structural Variations and Pharmacophore Influence The 2-oxomorpholine core in the target compound distinguishes it from quinoline () or pyrimidoindole () derivatives. Substituents on the phenyl ring (e.g., acetyl vs. ethoxy or isopropyl) modulate lipophilicity and electronic effects. For example, the acetyl group in the target compound may increase metabolic oxidation susceptibility compared to the ethoxy group in its analog .

Synthetic Accessibility The target compound and its morpholine analogs () are synthesized via amide coupling reactions, often using HATU/DIPEA activation. This contrasts with quinoline derivatives (), which require multi-step heterocyclic ring formation .

Biological Activity Trends Morpholine-based acetamides (e.g., ) are less studied for direct bioactivity but are frequently intermediates in drug discovery. In contrast, quinoline and pyrimidoindole derivatives exhibit explicit anticancer and receptor-agonist activities, respectively . Anti-inflammatory acetamides () with quinazolinone cores highlight the role of heterocycles in activity, suggesting the target compound’s morpholine core may offer divergent pharmacological profiles.

Physicochemical Properties

- The molecular weight (292.33 g/mol) and logP (estimated ~2.1) of the target compound (inferred from ) suggest moderate bioavailability, comparable to its ethoxyphenyl analog but distinct from bulkier pyrimidoindole derivatives .

Q & A

Q. What synthetic protocols are commonly used to prepare N-(4-acetylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide?

The compound is synthesized via sequential amide coupling and acetylation steps. A representative protocol involves:

- Amide formation : Reacting a morpholinone intermediate with activated carboxylic acids using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at room temperature .

- Acetylation : Treating intermediates with acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base. The reaction is monitored by TLC, with purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, the acetyl group (δ ~2.14 ppm in 1H NMR) and morpholinone carbonyl (δ ~168–170 ppm in 13C NMR) are key diagnostic signals .

- Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]+) and detects sodium adducts (e.g., m/z 369 [M+Na]+) .

- HPLC : Ensures purity (>95%) for biological assays.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the acetylation step’s yield?

- Parameter variation : Test stoichiometric ratios (e.g., excess acetyl chloride), reaction duration (extending beyond 3 hours), or alternative bases (e.g., K₂CO₃) to mitigate side reactions. achieved 58% yield by repeating reagent addition .

- Solvent screening : Compare DCM with polar aprotic solvents (e.g., THF) to enhance acetyl chloride reactivity.

- In-line monitoring : Use FTIR or Raman spectroscopy to track carbonyl formation in real time.

Q. What computational strategies are suitable for predicting this compound’s pharmacokinetic properties?

- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to predict solubility and logP .

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles.

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Purity validation : Re-analyze batches via HPLC and elemental analysis to rule out impurities .

- Assay standardization : Compare protocols (e.g., cell lines, incubation times) and confirm target engagement using SPR (surface plasmon resonance).

- Structural analogs : Synthesize derivatives (e.g., replacing the ethyl group with methyl) to isolate structure-activity relationships (SAR) .

Methodological Challenges & Data Analysis

Q. What strategies mitigate regioselectivity issues during morpholinone ring functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc (tert-butoxycarbonyl) to direct acetylation to the desired position .

- Temperature control : Perform reactions at low temperatures (−70°C) to favor kinetic over thermodynamic products, as seen in LHMDS-mediated alkylation steps .

Q. How can stability studies under physiological conditions be designed?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals for HPLC analysis.

- Light/oxygen sensitivity : Store samples under inert gas (N₂) and assess photodegradation via UV-Vis spectroscopy.

Advanced Synthesis & Scale-Up

Q. What catalytic systems enhance enantioselectivity in asymmetric synthesis of the morpholinone core?

- Organocatalysts : Use proline derivatives or cinchona alkaloids to induce chirality during ring-closing steps.

- Metal catalysis : Screen Pd or Ru complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) to install substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.